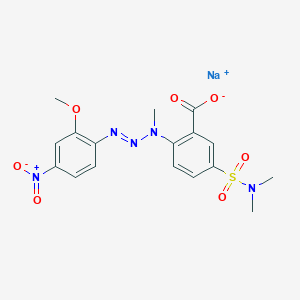
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dimethylamino sulphonyl group and a methoxy-nitrophenyl-methyltriazenyl moiety, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the dimethylamino sulphonyl group through sulphonation reactions. The methoxy-nitrophenyl-methyltriazenyl moiety is then attached via diazotization and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
85098-85-7 |
|---|---|
分子式 |
C17H18N5NaO7S |
分子量 |
459.4 g/mol |
IUPAC 名称 |
sodium;5-(dimethylsulfamoyl)-2-[[(2-methoxy-4-nitrophenyl)diazenyl]-methylamino]benzoate |
InChI |
InChI=1S/C17H19N5O7S.Na/c1-20(2)30(27,28)12-6-8-15(13(10-12)17(23)24)21(3)19-18-14-7-5-11(22(25)26)9-16(14)29-4;/h5-10H,1-4H3,(H,23,24);/q;+1/p-1 |
InChI 键 |
FGMODQHQCBPHNW-UHFFFAOYSA-M |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


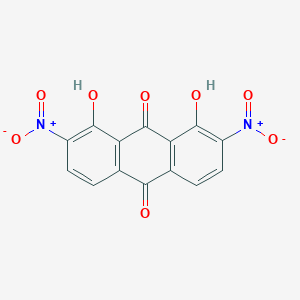
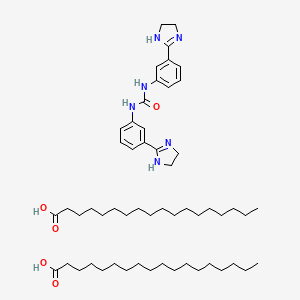


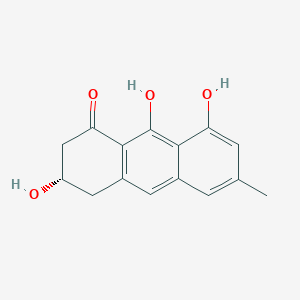
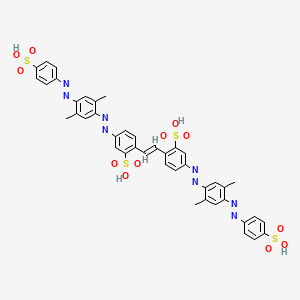

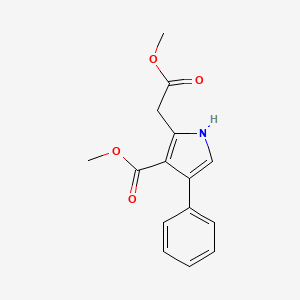
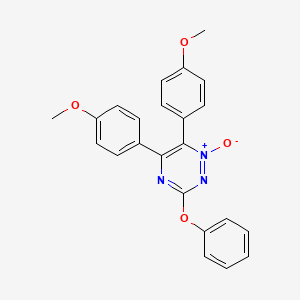
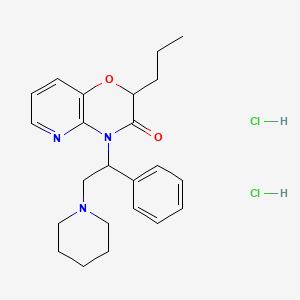
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
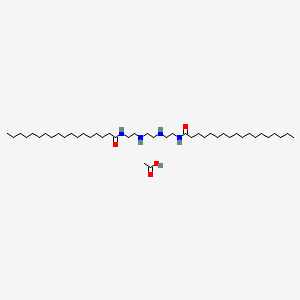
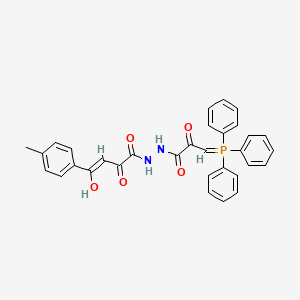
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
